molecular formula C18H27NO4 B1276665 BOC-DL-4-tert-butyl-PHE CAS No. 98375-50-9

BOC-DL-4-tert-butyl-PHE

Cat. No. B1276665
CAS RN: 98375-50-9
M. Wt: 321.4 g/mol
InChI Key: NGWQIBYYDHXJJR-UHFFFAOYSA-N
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Description

BOC-DL-4-tert-butyl-PHE is a derivative of an amino acid protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids to prevent unwanted side reactions. The Boc group can be removed under acidic conditions, making it a versatile protecting group for amino acids and peptides .

Synthesis Analysis

The synthesis of Boc-protected compounds involves the use of Boc anhydride (Boc2O) or Boc-fluorocarbonate (Boc-F). For instance, Boc-F is used for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature and under mild conditions, typically in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine . In the case of oligoribonucleotide synthesis, the Boc group has been used as a 2'-OH-protecting group, demonstrating its stability and selective removability .

Molecular Structure Analysis

The molecular structure of Boc-protected compounds is characterized by spectroscopic methods such as high-resolution mass spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy. These techniques confirm the structure of the synthesized compounds, such as the tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, which is prepared from Boc-tetramic acid and benzylidenemalononitrile .

Chemical Reactions Analysis

The Boc group can be introduced into various molecules, including phenols and alcohols, and its removal can be achieved using acids or bases. For phenols, Boc deprotection with bases can avoid side reactions that may occur with acid deprotection . The reaction between alcohols and Boc2O, catalyzed by Lewis acids, can lead to the formation of tert-butyl ethers or Boc-alcohols, depending on the nature of the catalyst and the anionic part of the salt used .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the presence of the Boc group. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can be advantageous in the synthesis of hydrophobic peptides. However, the use of Boc protection in solid-phase peptide synthesis (SPPS) requires the treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), necessitating special equipment . The choice of catalyst and conditions in the synthesis can also affect the properties and stability of the resulting Boc-protected compounds .

Scientific Research Applications

  • Synthesis of tert-butyl esters of N-protected amino acids : BOC-DL-4-tert-butyl-PHE, a tert-butyl ester of N-protected amino acids, can be efficiently synthesized using tert-butyl fluorocarbonate (Boc-F). This reaction is notable for its room temperature conditions and the use of triethylamine and 4-dimethylaminopyridine, demonstrating its mild and accessible nature for amino acid synthesis (Loffet et al., 1989).

  • Use in Organic Synthesis : this compound, through its derivatives like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, has been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to the formation of N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, showcasing their versatility and utility in creating complex organic molecules (Guinchard et al., 2005).

  • Deprotection of the BOC Group : In peptide synthesis, the deprotection of the tert-butoxycarbonyl (Boc) group is a critical step. Studies have shown that this can be achieved efficiently and selectively using hydrogen chloride in anhydrous dioxane, even in the presence of tert-butyl esters and ethers. This highlights the chemical's role in facilitating the production of peptides and amino acids while maintaining the integrity of other sensitive groups (Han et al., 2001).

  • Polymer Chemistry : In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group of compounds like this compound is often utilized as a protective group for functional groups. The study of the thermal decomposition behavior of such polymers, particularly their deprotection at specific temperatures, is crucial for understanding and manipulating the properties of polymer materials (Jing et al., 2019).

  • Proteins and Peptide Synthesis : this compound derivatives have been used in the synthesis of peptides, for instance, in the incorporation of perfluoro-tert-butyl groups in amino acids for sensitive application in 19F NMR. This illustrates the compound's role in advancing techniques for analyzing and understanding the structure and function of proteins and peptides (Tressler & Zondlo, 2014).

  • Chromatographic Separation : this compound has been studied in the context of chromatographic separation, particularly in the development of molecularly imprinted polymers for the specific recognition and separation of such compounds. This application is vital for analytical chemistry, where precision and specificity in compound separation are required (Ansell & Mosbach, 1997).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) and related peer-reviewed papers .

Biochemical Analysis

Biochemical Properties

BOC-DL-4-tert-butyl-PHE plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides through solid-phase peptide synthesis, where it serves as a protected amino acid. The tert-butoxycarbonyl (BOC) group protects the amino group during the synthesis process and can be removed under acidic conditions to reveal the free amine. This compound’s interactions with enzymes such as proteases and peptidases are crucial for its incorporation into peptides and subsequent biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When incorporated into peptides, it can affect the peptides’ stability, folding, and interactions with cellular receptors. This compound’s presence in peptides can modulate cell signaling pathways by altering the binding affinity and specificity of the peptides to their target receptors. Additionally, this compound can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The tert-butyl group provides steric hindrance, which can influence the binding interactions with enzymes and other proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit proteases by blocking the active site or activate enzymes by inducing conformational changes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into peptides without causing significant toxicity or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds and processing peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in amino acid metabolism. The presence of the tert-butyl group can also impact the compound’s metabolic stability and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and steric hindrance. These factors can affect its accumulation and localization within cells, impacting its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells, as it determines the specific biochemical pathways and processes it can influence .

properties

IUPAC Name

3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQIBYYDHXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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